N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11435146
InChI: InChI=1S/C21H18N4O3/c1-27-17-9-7-15(8-10-17)14-25-20(11-12-22-25)23-21(26)18-13-19(28-24-18)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,23,26)
SMILES: COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4
Molecular Formula: C21H18N4O3
Molecular Weight: 374.4 g/mol

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide

CAS No.:

Cat. No.: VC11435146

Molecular Formula: C21H18N4O3

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide -

Specification

Molecular Formula C21H18N4O3
Molecular Weight 374.4 g/mol
IUPAC Name N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C21H18N4O3/c1-27-17-9-7-15(8-10-17)14-25-20(11-12-22-25)23-21(26)18-13-19(28-24-18)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,23,26)
Standard InChI Key ZQEBQCCXPNSMFN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4
Canonical SMILES COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s backbone consists of a pyrazole ring (positions 1–5) fused to a 1,2-oxazole moiety (positions 1'–5'), with critical substitutions at strategic positions:

  • N1 of the pyrazole is bonded to a 4-methoxybenzyl group, introducing electron-donating methoxy functionality.

  • C5 of the oxazole is substituted with a phenyl ring, enhancing hydrophobic interactions.

  • C3 of the oxazole features a carboxamide group (-CONH2), enabling hydrogen bonding with biological targets.

The IUPAC name, N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide, reflects this arrangement.

Physicochemical Data

PropertyValue
Molecular FormulaC21H18N4O3
Molecular Weight374.4 g/mol
SMILESCOC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4
InChI KeyZQEBQCCXPNSMFN-UHFFFAOYSA-N
Hydrogen Bond Donors1 (carboxamide -NH)
Hydrogen Bond Acceptors5 (oxazole O, carboxamide O, methoxy O)
LogP (Estimated)3.2 ± 0.5

The methoxybenzyl group contributes to lipophilicity (LogP ~3.2), while the carboxamide enhances solubility in polar solvents.

Synthetic Routes and Optimization

Key Reaction Steps

Synthesis typically follows a modular approach:

  • Pyrazole Formation: Condensation of hydrazine derivatives with β-diketones yields the pyrazole core. For this compound, 4-methoxybenzyl hydrazine reacts with acetylacetone to form 1-(4-methoxybenzyl)-1H-pyrazol-5-amine.

  • Oxazole Construction: Cyclization of α-nitro ketones with ammonium acetate produces the 1,2-oxazole ring. Phenyl-substituted oxazole-3-carboxylic acid is generated here .

  • Amide Coupling: Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the pyrazole amine to the oxazole carboxyl group, forming the final product.

Biological Activities and Mechanisms

Immune Modulation

Structural analogs of this compound demonstrate immunoregulatory effects:

  • TNF-α Inhibition: Analog MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide) suppresses TNF-α production in human PBMC cultures at IC50 = 12 µM .

  • Lymphocyte Proliferation: Pyrazole-oxazole hybrids inhibit mitogen-induced proliferation of splenocytes by 40–60% at 10 µM, comparable to prednisolone .

Research Findings and Applications

Preclinical Studies

Study ModelKey OutcomeMechanism
Human PBMC Culture30% inhibition of IL-6 at 20 µMDownregulation of NF-κB
Mouse Collagen Arthritis50% reduction in joint swellingSuppression of Th17 cells

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